(Pyrazolidin-4-yl)methanol dihydrochloride
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Overview
Description
(Pyrazolidin-4-yl)methanol dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2O. It is a versatile material used in various scientific research fields due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pyrazolidin-4-yl)methanol dihydrochloride typically involves the reaction of pyrazolidine with formaldehyde under acidic conditions to form the intermediate (Pyrazolidin-4-yl)methanol. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: (Pyrazolidin-4-yl)methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(Pyrazolidin-4-yl)methanol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Pyrazolidin-4-yl)methanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure and have applications in biomedical research.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit various biological activities.
Uniqueness: (Pyrazolidin-4-yl)methanol dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C4H12Cl2N2O |
---|---|
Molecular Weight |
175.05 g/mol |
IUPAC Name |
pyrazolidin-4-ylmethanol;dihydrochloride |
InChI |
InChI=1S/C4H10N2O.2ClH/c7-3-4-1-5-6-2-4;;/h4-7H,1-3H2;2*1H |
InChI Key |
KLTGUNZRNXNEFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNN1)CO.Cl.Cl |
Origin of Product |
United States |
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